2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure with a 4-chlorobenzylthio group and a tosyl group attached to a dihydroimidazole ring, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the dihydroimidazole core. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form the 4-chlorobenzylthio intermediate. This intermediate is then reacted with tosyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the tosyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against Helicobacter pylori. Its unique structure allows it to interact with bacterial enzymes, inhibiting their activity.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.
Biological Studies: Researchers have investigated its role in modulating biological pathways, making it a candidate for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to bacterial enzymes, disrupting their normal function and leading to cell death. The presence of the 4-chlorobenzylthio group enhances its binding affinity to these enzymes, while the tosyl group provides stability and solubility.
Comparison with Similar Compounds
2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can be compared to other similar compounds, such as:
2-((4-chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole: This compound also features a 4-chlorobenzylthio group but has a different core structure, leading to variations in its chemical reactivity and biological activity.
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: This compound has shown similar antimicrobial properties but differs in its core structure and functional groups.
The uniqueness of this compound lies in its combination of the dihydroimidazole ring with the 4-chlorobenzylthio and tosyl groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic molecule that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of imidazole derivatives, which are known for their pharmacological properties, including antimicrobial and anticancer activities. The presence of a 4-chlorobenzylthio group and a tosyl moiety significantly influences its chemical behavior and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN₂O₂S, with a molecular weight of approximately 398.9 g/mol. The compound's structure can be characterized by the following features:
- Imidazole Ring : A five-membered ring that contributes to the compound's ability to interact with biological targets.
- Chlorobenzylthio Group : Enhances the lipophilicity and binding affinity to various enzymes.
- Tosyl Group : Provides stability and solubility in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Helicobacter pylori. This bacterium is associated with various gastrointestinal diseases, including peptic ulcers and gastric cancer. The mechanism of action involves the inhibition of bacterial enzymes critical for survival, leading to cell death.
Microorganism | Activity | Mechanism |
---|---|---|
Helicobacter pylori | Effective | Inhibition of enzyme activity |
Escherichia coli | Moderate | Disruption of cell membrane integrity |
Staphylococcus aureus | Low | Limited interaction |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells without causing cell cycle arrest. This property makes it a potential candidate for further development as an anticancer agent.
In a study involving multiple human and murine cancer cell lines, derivatives of imidazole compounds demonstrated varying degrees of cytotoxicity. Notably, certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent activity.
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HeLa (Cervical Cancer) | 5.0 | Apoptosis induction |
MCF-7 (Breast Cancer) | 3.2 | Mitochondrial membrane potential loss |
A549 (Lung Cancer) | 4.8 | DNA fragmentation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The chlorobenzylthio group enhances binding to bacterial enzymes, disrupting their function.
- Apoptosis Induction : In cancer cells, the compound activates apoptotic pathways through mitochondrial dysfunction and DNA damage.
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.
Case Studies
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
- A study published in PubMed highlighted the cytotoxic effects of imidazole derivatives on various cancer cell lines, demonstrating that modifications in structure can lead to enhanced activity against specific targets .
- Another research article reviewed the antibacterial properties of imidazole derivatives, indicating that compounds with similar structural motifs showed promising results against Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-13-2-8-16(9-3-13)24(21,22)20-11-10-19-17(20)23-12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTQRMZTFMQKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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